molecular formula C9H10ClNO3 B13096993 Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1956328-45-2

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13096993
CAS No.: 1956328-45-2
M. Wt: 215.63 g/mol
InChI Key: JTQPUXXLCLJJBS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-chloroacetophenone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have significant biological activities.

Scientific Research Applications

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1956328-45-2) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article consolidates findings from recent studies, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Property Details
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
CAS Number1956328-45-2

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound using the MTT assay. The results are summarized in the following table:

Compound Cell Line IC₅₀ (µM) Reference Compound (Harmine) IC₅₀ (µM)
Methyl 4-chloro-6-ethyl-2-oxoHCT-1162.40 ± 0.122.54 ± 0.82
Methyl 4-chloro-6-ethyl-2-oxoHepG22.17 ± 0.832.54 ± 0.82

The compound exhibited comparable or superior activity to Harmine, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer effects, methyl 4-chloro-6-ethyl-2-oxo has shown promising antimicrobial activity . A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Efficacy

The following table summarizes the antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
MRSA50
Pseudomonas aeruginosa100

The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant strains .

The proposed mechanisms for the biological activities of methyl 4-chloro-6-ethyl-2-oxo include:

  • Cell Cycle Arrest : Induces apoptosis in cancer cells by interfering with cell cycle progression.
  • Inhibition of Enzymatic Activity : Acts as a competitive inhibitor for key enzymes involved in cancer cell metabolism.
  • Synergistic Effects : Enhances the activity of existing antibiotics through combination therapies.

Properties

CAS No.

1956328-45-2

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 4-chloro-6-ethyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-5-4-6(10)7(8(12)11-5)9(13)14-2/h4H,3H2,1-2H3,(H,11,12)

InChI Key

JTQPUXXLCLJJBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C(=O)OC)Cl

Origin of Product

United States

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